molecular formula C9H18O6S B14225362 tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate CAS No. 828276-75-1

tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate

Cat. No.: B14225362
CAS No.: 828276-75-1
M. Wt: 254.30 g/mol
InChI Key: SFSXPFZUVYTHIJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is an organic compound that features a tert-butyl ester group, a hydroxyl group, and a methanesulfonyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate typically involves the esterification of a suitable precursor. One common method involves the reaction of tert-butyl 3-hydroxybutanoate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of esterification and sulfonylation reactions apply. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, as well as efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methanesulfonyl ester group can be substituted by nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of tert-butyl 3-oxo-4-[(methanesulfonyl)oxy]butanoate.

    Reduction: Formation of tert-butyl 3-hydroxybutanol.

    Substitution: Formation of tert-butyl 3-hydroxy-4-(substituted)butanoate derivatives.

Scientific Research Applications

tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-hydroxybutanoate: Lacks the methanesulfonyl ester group, making it less reactive in nucleophilic substitution reactions.

    tert-Butyl 3-oxo-4-[(methanesulfonyl)oxy]butanoate: An oxidized form of the compound with different reactivity.

    tert-Butyl 3-hydroxy-4-[(methylsulfonyl)oxy]butanoate: Similar structure but with a different sulfonyl group, leading to variations in reactivity and applications.

Uniqueness

tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is unique due to the presence of both a hydroxyl group and a methanesulfonyl ester group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.

Properties

CAS No.

828276-75-1

Molecular Formula

C9H18O6S

Molecular Weight

254.30 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-methylsulfonyloxybutanoate

InChI

InChI=1S/C9H18O6S/c1-9(2,3)15-8(11)5-7(10)6-14-16(4,12)13/h7,10H,5-6H2,1-4H3

InChI Key

SFSXPFZUVYTHIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(COS(=O)(=O)C)O

Origin of Product

United States

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